2-Amino-5-phosphono-3-pentenoic acid
Description
Structure
3D Structure
Properties
CAS No. |
118492-04-9 |
|---|---|
Molecular Formula |
C6H10N4O2S |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
(Z)-2-amino-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C5H10NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h1-2,4H,3,6H2,(H,7,8)(H2,9,10,11)/b2-1- |
InChI Key |
TUMOUMLCWZEIRK-UPHRSURJSA-N |
SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Isomeric SMILES |
C(/C=C\C(C(=O)O)N)P(=O)(O)O |
Canonical SMILES |
C(C=CC(C(=O)O)N)P(=O)(O)O |
Synonyms |
2-amino-5-phosphono-3-pentenoic acid 2-amino-5-phosphono-3-pentenoic acid, E-(+-)-isomer 2-APPA |
Origin of Product |
United States |
Stereochemical Considerations and Isomeric Forms in Research
(Z)-L-2-Amino-5-phosphono-3-pentenoic Acid (Z-APPA)
(Z)-2-Amino-5-phosphono-3-pentenoic acid, also known as cis-2-amino-5-phosphono-3-pentenoic acid, is one of the geometric isomers of the compound. nih.gov Its structure is defined by the cis configuration of the substituents around the carbon-carbon double bond. While this isomer is chemically defined and cataloged, research into its specific biological activity is limited, especially when compared to its (E)-isomer counterpart. nih.gov
Studies on closely related analogues, such as (E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, have shown that the biological activity as an NMDA receptor antagonist is exclusively associated with the trans or (E) configuration. nih.gov This suggests that the spatial arrangement of the (Z)-isomer is not conducive to effective binding at the NMDA receptor's glutamate (B1630785) recognition site, rendering it largely inactive or significantly less potent in this context.
(E)-2-Amino-5-phosphono-3-pentenoic Acid (E-APPA)
The trans or (E)-isomer of 2-amino-5-phosphono-3-pentenoic acid has been the focus of significant research due to its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. The biological importance of this specific geometric configuration is well-documented through studies of its derivatives.
A prominent example is the compound CGP 37849, chemically known as (E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid. tocris.comsigmaaldrich.com Research has established that CGP 37849 is a potent and selective competitive antagonist of the NMDA receptor. nih.govtocris.comrndsystems.com It competitively inhibits NMDA-sensitive L-[3H]-glutamate binding with a high degree of potency. nih.gov The ethyl ester of this compound, CGP 39551, also functions as a potent NMDA receptor antagonist. nih.gov Furthermore, other derivatives of the (E)-isomer have been synthesized and utilized as photoaffinity ligands to probe the glutamate binding site of the NMDA receptor, underscoring the necessity of the (E)-configuration for receptor interaction. nih.gov
Table 1: Research Findings on (E)-Isomer Derivative CGP 37849
| Parameter | Finding | Source(s) |
|---|---|---|
| Compound Name | CGP 37849 ((E)-(±)-2-Amino-4-methyl-5-phosphono-3-pentenoic acid) | nih.govtocris.comsigmaaldrich.com |
| Mechanism of Action | Competitive N-methyl-D-aspartate (NMDA) receptor antagonist | nih.govtocris.comwikipedia.org |
| Binding Affinity (Ki) | 35 nM for inhibition of [3H]-CPP binding | nih.govtocris.comsigmaaldrich.comrndsystems.com |
| Biological Effect | Selectively and reversibly antagonizes NMDA-evoked increases in pyramidal cell firing rate | nih.gov |
| Activity of Ester Form | The carboxyethylester, CGP 39551, is also a potent NMDA antagonist | nih.gov |
D- and L-Configurations in Biological Activity Research
Beyond geometric isomerism (E/Z), the chirality of the alpha-carbon gives rise to two optical isomers, or enantiomers: the D-form and the L-form. In the context of this compound and its analogues, biological activity is highly stereospecific, with one enantiomer typically demonstrating significantly greater potency than the other.
Research has consistently shown that the antagonist activity at the NMDA receptor resides almost exclusively in the D-isomer. For the potent (E)-isomer derivative, CGP 37849, studies confirmed that its inhibitory activity is associated with the D-stereoisomer, which corresponds to the (R)-configuration at the chiral center. nih.govwikipedia.orgbioontology.org
This principle of stereoselectivity is also clearly demonstrated in the saturated parent compound, 2-amino-5-phosphonopentanoic acid (AP5 or APV). The D-isomer (D-AP5) is a potent and selective NMDA receptor antagonist, while the L-isomer shows considerably weaker activity. wikipedia.orgsigmaaldrich.comsigmaaldrich.comcaymanchem.com This dramatic difference in potency underscores that the specific three-dimensional structure of the D-enantiomer is required for proper alignment and interaction with the binding site on the NMDA receptor.
Table 2: Stereoselectivity in Biological Activity of AP5 (Saturated Analogue)
| Isomer | Biological Activity at NMDA Receptor | Source(s) |
|---|---|---|
| D(-)-2-Amino-5-phosphonopentanoic acid (D-AP5) | Active enantiomer; potent and selective antagonist | sigmaaldrich.comsigmaaldrich.com |
| L(+)-2-Amino-5-phosphonopentanoic acid (L-AP5) | Considerably less potent antagonist activity | caymanchem.com |
| DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) | Racemic mixture used in research to block NMDA-mediated synapses | caymanchem.comsigmaaldrich.com |
Biosynthesis and Natural Occurrence
Isolation from Microbial Sources
The isolation of APPA has been primarily from two bacterial species, Bacillus subtilis and Streptomyces plumbeus, which produce distinct families of antibiotics containing this unique amino acid.
Rhizocticins are a family of phosphonate (B1237965) oligopeptide antibiotics produced by the Gram-positive bacterium Bacillus subtilis ATCC6633. nih.gov These compounds were first identified due to their antifungal properties. nih.govillinois.edu The structures of rhizocticins were later determined to be di- and tripeptides. nih.gov They consist of a variable N-terminal amino acid, followed by arginine, and are terminated with (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA). nih.gov The antifungal activity of rhizocticins is attributed to the APPA moiety, which acts as an inhibitor of threonine synthase. illinois.edunih.gov
Table 1: Members of the Rhizocticin Family
| Compound | Producing Organism | Composition |
|---|---|---|
| Rhizocticin A | Bacillus subtilis | L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| Rhizocticin B | Bacillus subtilis | L-leucyl-L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| Rhizocticin C | Bacillus subtilis | L-valyl-L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
The plumbemycin family of antibiotics are tripeptides produced by Streptomyces plumbeus. nih.govresearchgate.net Similar to rhizocticins, plumbemycins contain APPA as their C-terminal amino acid. nih.gov However, unlike the antifungal rhizocticins, plumbemycins exhibit antibacterial activity. nih.gov This difference in biological activity is thought to be due to the different amino acids at the N-terminus, which affects their transport into target cells. nih.govasm.org
Table 2: Members of the Plumbemycin Family
| Compound | Producing Organism | Composition |
|---|---|---|
| Plumbemycin A | Streptomyces plumbeus | L-alanyl-L-aspartyl-D-2-amino-5-phosphono-3-cis-pentenoic acid |
Enzymatic Pathways in Natural Product Biosynthesis
The biosynthesis of APPA within these microorganisms involves a series of enzymatic reactions orchestrated by specific gene clusters.
The biosynthetic gene cluster responsible for rhizocticin production in Bacillus subtilis ATCC6633 has been identified and characterized as the rhi cluster. nih.govillinois.edunih.gov The identification was achieved by screening a fosmid library of the bacterial genome for genes encoding phosphoenolpyruvate (B93156) phosphomutase, a key enzyme in phosphonate biosynthesis. nih.gov The identity of the rhi cluster was confirmed by heterologous expression in a non-producing strain of Bacillus subtilis (strain 168), which then resulted in the production of rhizocticin B. nih.govillinois.edu The rhi gene cluster is approximately 13 kb in size and contains more than 10 genes. nih.govillinois.edu
Table 3: Key Genes in the rhi Biosynthetic Cluster
| Gene | Putative Function |
|---|---|
| rhiA | LysR-type transcriptional regulator |
| rhiB | Threonine synthase homolog |
| rhiE/rhiF | Phosphonopyruvate (B1221233) decarboxylase |
| rhiG | Aldolase (B8822740) |
| rhiH | Phosphoenolpyruvate mutase |
The proposed biosynthetic pathway for APPA, as part of rhizocticin biosynthesis, involves several key enzymatic steps. nih.gov The initial steps are common to the biosynthesis of many phosphonate antibiotics. nih.gov The pathway begins with the conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) by the enzyme PEP mutase, encoded by rhiH. nih.gov Subsequently, PnPy is decarboxylated by the PnPy decarboxylase complex (RhiE/RhiF) to yield phosphonoacetaldehyde (B103672) (PnAA). nih.gov
A crucial and unusual step in the biosynthesis of APPA is an aldol (B89426) reaction catalyzed by the aldolase homolog RhiG. nih.govillinois.edunih.gov This enzyme facilitates the condensation of phosphonoacetaldehyde and oxaloacetate. nih.gov This reaction is a key branching point from other phosphonate biosynthetic pathways. nih.gov The product of this reaction then undergoes further enzymatic modifications, including transamination, to form the final APPA molecule. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Amino-5-phosphono-3-pentenoic acid |
| L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid |
| L-alanyl-L-aspartyl-D-2-amino-5-phosphono-3-cis-pentenoic acid |
| L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| L-isoleucyl-L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| L-leucyl-L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| L-valyl-L-arginyl-L-2-amino-5-phosphono-3-pentenoic acid |
| Oxaloacetate |
| Phosphoenolpyruvate |
| Phosphonoacetaldehyde |
| Phosphonopyruvate |
| Plumbemycin A |
| Plumbemycin B |
| Rhizocticin A |
| Rhizocticin B |
| Rhizocticin C |
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches for (±)-(E)-2-Amino-5-phosphono-3-pentenoic Acid
The racemic (±)-(E) form of 2-amino-5-phosphono-3-pentenoic acid is a primary target for synthetic chemists due to its antagonistic properties at the NMDA receptor. Various strategies have been developed to achieve its total synthesis, with a notable approach involving a palladium-catalyzed rearrangement.
Palladium(II)-Assisted Migration of Double Bonds as a Key Step
A highly effective method for the synthesis of (±)-(E)-2-amino-5-phosphono-3-pentenoic acid hinges on a acs.orgacs.org-sigmatropic rearrangement of an allyl acetate (B1210297) intermediate, catalyzed by a palladium(II) complex. tandfonline.comtandfonline.com This key step facilitates the strategic migration of a double bond to establish the desired (E)-alkene geometry within the pentenoic acid backbone.
The synthesis commences with the preparation of an ethyl 3-acetoxy-2-tert-butyloxycarbonylamino-4-pentenoate intermediate. tandfonline.com This precursor undergoes a acs.orgacs.org-sigmatropic rearrangement in the presence of a catalytic amount of bis(acetonitrile)palladium(II) chloride. This reaction efficiently yields the (E)-ethyl 5-acetoxy-2-tert-butyloxycarbonylamino-3-pentenoate. tandfonline.com The acetoxy group is then hydrolyzed, and the resulting primary alcohol is converted to the corresponding phosphonate (B1237965). Subsequent deprotection of the amino and phosphonate groups furnishes the target molecule, (±)-(E)-2-amino-5-phosphono-3-pentenoic acid. tandfonline.com
| Step | Reactant | Reagent/Catalyst | Product |
| 1 | Ethyl 3-acetoxy-2-tert-butyloxycarbonylamino-4-pentenoate | Bis(acetonitrile)palladium(II) chloride | (E)-Ethyl 5-acetoxy-2-tert-butyloxycarbonylamino-3-pentenoate |
| 2 | (E)-Ethyl 5-acetoxy-2-tert-butyloxycarbonylamino-3-pentenoate | Lipase | (E)-Ethyl 2-tert-butyloxycarbonylamino-5-hydroxy-3-pentenoate |
| 3 | (E)-Ethyl 2-tert-butyloxycarbonylamino-5-hydroxy-3-pentenoate | Mesyl chloride, followed by sodium iodide and tris(trimethylsilyl) phosphite | Diethyl (E)-2-tert-butyloxycarbonylamino-5-phosphono-3-pentenoate |
| 4 | Diethyl (E)-2-tert-butyloxycarbonylamino-5-phosphono-3-pentenoate | Acid hydrolysis | (±)-(E)-2-Amino-5-phosphono-3-pentenoic acid |
Stereocontrolled Synthesis Strategies
The biological activity of APPA is stereospecific, with the D-enantiomer being the more potent NMDA receptor antagonist. sigmaaldrich.com This has necessitated the development of stereocontrolled synthetic routes to access the individual enantiomers.
An effective asymmetric synthesis of D-(E)-2-amino-5-phosphono-3-pentenoic acid has been achieved utilizing a chiral auxiliary. oup.comtandfonline.comtandfonline.com This strategy employs Schöllkopf's bislactim ether method. The key step involves the stereoselective aldol (B89426) condensation of the titanium salt of a chiral bislactim ether with acrolein to generate a (2R, 3S)-3-hydroxyallylglycine derivative. oup.comtandfonline.comtandfonline.com This intermediate, with the desired stereochemistry at the α-carbon, is then elaborated to the final D-(E)-APPA molecule through a series of transformations that mirror the latter stages of the racemic synthesis, including the introduction of the phosphonate group. oup.comtandfonline.comtandfonline.com This method provides a reliable pathway to the optically active form of the molecule, which is crucial for detailed pharmacological studies.
Synthesis of Analogues and Derivatives for Structure-Activity Studies
To explore the structure-activity relationships of APPA and to develop analogues with improved pharmacological profiles, extensive modifications have been made to the parent molecule. These modifications have targeted both the pentenoic acid backbone and the introduction of various substituents.
Modifications of the Pentenoic Acid Backbone
A significant modification of the pentenoic acid backbone involves the introduction of conformational constraints. The synthesis of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid (AP5), a saturated analogue of APPA, has been a key area of investigation. acs.orgnih.govresearchgate.netacs.org These conformationally restricted analogues provide valuable insights into the bioactive conformation of the molecule at the NMDA receptor.
The synthesis of these cyclopropyl derivatives often involves the cyclopropanation of an appropriate alkene precursor. For instance, the Simmons-Smith reaction or other cyclopropanation methodologies can be employed to introduce the three-membered ring. The resulting cyclopropyl-containing amino acid can then be further functionalized to introduce the phosphonate group, leading to the desired AP5 analogues. acs.orgnih.gov The stereochemistry of the cyclopropane (B1198618) ring and the amino acid center can be controlled to provide a range of stereoisomers for detailed biological evaluation. researchgate.net
| Analogue Type | Synthetic Strategy | Purpose |
| Cyclopropyl Analogues | Cyclopropanation of alkene precursors | Introduce conformational rigidity to probe the bioactive conformation |
Introduction of Diverse Substituents for Pharmacological Profiling (e.g., propyl, methyl)
The introduction of various substituents, such as methyl and propyl groups, at different positions of the APPA molecule is a common strategy to probe the steric and electronic requirements of the NMDA receptor binding site. While specific synthetic details for methyl and propyl substituted derivatives of this compound are not extensively documented in readily available literature, general methods for the N-alkylation of amino acids can be applied.
For instance, N-methylation or N-propylation of a suitable precursor of APPA could be achieved through reductive amination or by alkylation of an N-protected amino acid derivative. These synthetic approaches would allow for the exploration of how the size and lipophilicity of the N-substituent affect the compound's affinity and selectivity for the NMDA receptor. The synthesis of such derivatives is crucial for building a comprehensive SAR profile and for the rational design of novel NMDA receptor antagonists with potentially improved therapeutic properties.
Enzymatic Inhibition and Antimetabolite Activity
Threonine Synthase (ThrC) as a Primary Biological Target
The primary biological target of (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) is threonine synthase (ThrC), a key enzyme in the threonine biosynthetic pathway. nih.gov This pathway is vital for the survival of bacteria, fungi, and plants. nih.gov Threonine synthase catalyzes the conversion of O-phospho-L-homoserine (O-PHS) to L-threonine. nih.gov The absence of this de novo threonine biosynthesis pathway in humans makes ThrC an attractive target for the development of new antibiotics. nih.gov
APPA acts as an irreversible inhibitor of threonine synthase. nih.gov The inhibition process is time-dependent and follows pseudo-first-order and saturation kinetics. The mechanism involves the formation of a covalent complex between APPA and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the active site of the enzyme. nih.gov This covalent adduct effectively halts the catalytic cycle of the enzyme. Specifically, the reaction with APPA stops at the enamine intermediate stage. nih.gov The crystal structure of Bacillus subtilis ThrC (BsThrC) in complex with APPA, resolved at 2.0 Å, confirms the formation of this covalent bond and reveals the enzyme in a closed conformation. nih.gov The carboxylate group of the bound APPA is stabilized by hydrogen bonds with the hydroxyl group of a highly conserved serine residue (Ser82) and the main-chain amines of two conserved threonine residues (Thr83 and Thr86). nih.gov
Threonine synthase belongs to the family of pyridoxal 5'-phosphate (PLP)-dependent enzymes. nih.gov PLP is a versatile cofactor involved in a wide range of reactions in amino acid metabolism. In the ThrC catalytic cycle, PLP is covalently bound to a conserved lysine (B10760008) residue, forming an internal aldimine. When the substrate, O-phospho-L-homoserine, enters the active site, it displaces the lysine to form an external aldimine with PLP. ebi.ac.uk
Studies with the substrate analog 2-amino-5-phosphonopentanoate, a compound related to APPA, show that the unprotonated form of the inhibitor's amino group binds to the enzyme. nih.gov The interaction with APPA leads to the formation of a stable covalent complex with the PLP cofactor, which arrests the enzymatic reaction. nih.gov This interaction underscores the critical role of the PLP cofactor in both the normal catalytic function of threonine synthase and its inhibition by APPA.
The inhibition of threonine synthase by APPA has a significant impact on the threonine metabolism of various organisms that rely on this pathway for survival.
Microorganisms: In bacteria such as Escherichia coli and Bacillus subtilis, the inhibition of ThrC disrupts threonine synthesis, leading to antibiotic effects. nih.gov The toxicity of phosphono-oligopeptide antibiotics like rhizocticins is attributed to the release of APPA by peptidases within the target cell, which then inhibits ThrC. nih.gov
Fungi: In fungi like Saccharomyces cerevisiae (yeast), threonine synthase is also a crucial enzyme for threonine biosynthesis. nih.gov The crystal structure of yeast threonine synthase has been solved, providing insights into its function and potential inhibition. nih.gov As in bacteria, the disruption of this pathway would be detrimental to fungal growth.
Plants: In plants such as Arabidopsis thaliana, threonine synthase is a key enzyme in the biosynthesis of essential amino acids derived from aspartate. nih.gov The plant enzyme is allosterically regulated by S-adenosyl-methionine (SAM), a product of a related metabolic pathway. nih.gov Inhibition of plant threonine synthase by compounds like APPA would interfere with this vital biosynthetic pathway.
The following table summarizes the organisms and the effect of APPA on their threonine metabolism.
| Organism | Enzyme | Effect of APPA |
|---|---|---|
| Escherichia coli | Threonine Synthase | Inhibition of threonine synthesis, leading to antibiotic effects. |
| Bacillus subtilis | Threonine Synthase (BsThrC) | Irreversible inhibition, disrupting threonine metabolism. |
| Saccharomyces cerevisiae (Yeast) | Threonine Synthase | Inhibition of a crucial enzyme for threonine biosynthesis. |
| Arabidopsis thaliana (Plant) | Threonine Synthase | Interference with a vital biosynthetic pathway for essential amino acids. |
Self-Resistance Mechanisms in Producing Organisms (e.g., Bacillus subtilis RhiB)
Organisms that produce antibiotics must have a mechanism to protect themselves from the toxic effects of the compounds they synthesize. Bacillus subtilis ATCC 6633, which produces the rhizocticin antibiotics containing the APPA moiety, employs a self-resistance strategy involving a resistant enzyme homolog. nih.gov
In addition to the standard, APPA-sensitive housekeeping threonine synthase (BsThrC), Bacillus subtilis ATCC 6633 possesses a second threonine synthase homolog, named RhiB. nih.gov The gene for RhiB is located within the rhizocticin biosynthetic gene cluster. nih.gov Kinetic and spectroscopic analyses have confirmed that RhiB is a functional, PLP-dependent threonine synthase that can convert O-phospho-L-homoserine to threonine. nih.gov However, a key difference is that while RhiB is a functional threonine synthase, it is not inhibited by APPA. nih.gov
A comparison of the catalytic efficiencies of the sensitive and resistant enzymes is provided in the table below.
| Enzyme | Organism | Catalytic Efficiency (kcat/Km) | Susceptibility to APPA |
|---|---|---|---|
| BsThrC (sensitive) | Bacillus subtilis | Reported to be 7-fold more efficient than RhiB. | Sensitive |
| RhiB (resistant) | Bacillus subtilis | 7-fold less efficient than BsThrC. | Resistant |
The structural basis for the resistance of RhiB to APPA has been elucidated through comparative structural analysis. nih.gov A comparison of the active sites of the sensitive BsThrC and a homology model of the resistant RhiB revealed a critical amino acid substitution. nih.gov In the sensitive BsThrC, the active site contains a phenylalanine residue at position 132 (Phe132). nih.gov In the resistant RhiB homolog, this residue is substituted with a tyrosine (Tyr188). nih.gov This single amino acid change is believed to be responsible for the resistance of RhiB to APPA, preventing the inhibitor from binding effectively and forming the covalent adduct with the PLP cofactor. nih.gov This exemplifies a sophisticated self-resistance mechanism employed by antibiotic-producing bacteria. nih.gov
Inhibition of Other Enzyme Systems
Cystathionine Gamma-Synthase (CGS) Inhibition in Microorganisms and Plants
Cystathionine γ-synthase (CGS) is a critical enzyme in the methionine biosynthesis pathway, a metabolic route present in microorganisms and plants but absent in animals. This exclusivity makes CGS an attractive target for the development of novel herbicides and antimicrobial agents. The compound 2-Amino-5-phosphono-3-pentenoic acid has been identified as an inhibitor of this key enzyme.
Research utilizing CGS from Nicotiana tabacum (tobacco) has demonstrated the inhibitory action of the DL-E-2-amino-5-phosphono-3-pentenoic acid form of the compound. nih.gov As a substrate analog, it effectively binds to the active site of the enzyme, disrupting the normal catalytic cycle and preventing the synthesis of cystathionine. This inhibition is a crucial step in validating the potential of compounds targeting the methionine biosynthesis pathway for agricultural and pharmaceutical applications. The unique nature of this pathway in plants and microorganisms means that inhibitors like this compound can offer a selective mode of action. nih.gov
Substrate Analog Binding and Active Site Identification in CGS
The utility of this compound extends beyond simple inhibition; it serves as a valuable molecular probe for elucidating the architecture of the CGS active site. nih.gov By studying the crystal structure of CGS from Nicotiana tabacum in a complex with its inhibitor, DL-E-2-amino-5-phosphono-3-pentenoic acid, researchers have gained significant insights into the specific interactions that govern substrate binding. nih.gov
This research has successfully identified a distinct phosphate-binding pocket within the enzyme's active site, a key discovery for understanding how phosphonate-containing inhibitors bind. nih.gov The binding of the inhibitor has also confirmed the functional roles of specific amino acid residues. For instance, Arginine-423 (Arg423) has been verified as the residue responsible for binding the carboxylate group of the substrate. nih.gov
Furthermore, the analysis of the enzyme-inhibitor complex has shed light on other critical residues. Lysine-165 (Lys165) plays a role in determining the enzyme's specificity, while Tyrosine-163 (Tyr163), with its flexible side-chain, is suggested to be involved in the catalytic process. nih.gov These detailed structural findings, made possible by using this compound as a substrate analog, provide a roadmap for the rational design of more potent and selective CGS inhibitors. nih.gov
Interactive Data Table: Key Amino Acid Residues in CGS Active Site Identified by Inhibitor Binding
| Amino Acid Residue | Proposed Function in Active Site | Evidence from Inhibitor Complex |
| Arg423 | Carboxylate-binding | Verified by interaction with the carboxylate group of DL-E-2-amino-5-phosphono-3-pentenoic acid. nih.gov |
| Lys165 | Specificity determination | Function elucidated from the structure of the CGS-inhibitor complex. nih.gov |
| Tyr163 | Potential role in catalysis | Suggested role due to its flexible side-chain in the active site. nih.gov |
Receptor Binding and Antagonism Studies by Analogues
Interaction with N-methyl-D-aspartate (NMDA) Receptors by Analogues
A significant class of 2-amino-5-phosphono-3-pentenoic acid analogues functions by directly interacting with the NMDA receptor complex. Prominent examples that have been extensively studied include 2-amino-4-propyl-5-phosphono-3-pentenoic acid (CGP 39653), 2-amino-4-methyl-5-phosphono-3-pentenoic acid (CGP 37849), and the foundational antagonist D-2-amino-5-phosphonopentanoic acid (D-AP5). nih.govnih.govpatsnap.com
Analogues such as CGP 37849, CGP 39653, and D-AP5 are classified as competitive NMDA receptor antagonists. nih.govtocris.comselleckchem.comtocris.com This classification stems from their ability to bind to the same recognition site as the endogenous agonist, glutamate (B1630785), on the NR2 subunit of the NMDA receptor complex. youtube.comnih.gov By occupying this site, they prevent glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of ions that would normally occur. tocris.comselleckchem.com
Radioligand binding experiments have confirmed this competitive mechanism. For instance, CGP 37849 has been shown to potently and competitively inhibit the binding of NMDA-sensitive L-[3H]-glutamate to postsynaptic density fractions from the rat brain. nih.govpatsnap.com Similarly, D-AP5 is a selective NMDA receptor antagonist that directly competes with glutamate for its binding site. tocris.comcaymanchem.commedchemexpress.com The inhibitory activity of CGP 37849 is associated specifically with the D-stereoisomer and the trans configuration of the molecule. patsnap.com These antagonists are crucial tools for isolating and studying NMDA receptor-dependent processes, such as certain forms of synaptic plasticity, without affecting other glutamate receptors like AMPA or kainate receptors. patsnap.comtocris.comwikipedia.org
Radioligand binding assays are a fundamental technique for quantifying the affinity of a ligand for its receptor. giffordbioscience.comcreative-bioarray.com These assays, considered a gold standard, utilize a radioactively labeled compound (radioligand) to measure binding characteristics such as the dissociation constant (Kd), which indicates the affinity of the radioligand itself, and the inhibition constant (Ki), which measures the affinity of an unlabeled competitor compound. giffordbioscience.comcreative-bioarray.com
The tritiated analogue, [3H]CGP 39653, has proven to be a particularly valuable radioligand due to its high affinity and selectivity for the NMDA receptor's glutamate site. nih.govnih.gov Saturation binding experiments with [3H]CGP 39653 on rat cortical membranes revealed that it labels a single binding site with a high affinity, demonstrating a Kd value of approximately 6 nM to 15.5 nM depending on the specific brain region and preparation. nih.govnih.govnih.gov
Competition assays, where various unlabeled compounds are used to displace [3H]CGP 39653, have been used to determine the binding affinities (Ki) of numerous NMDA receptor antagonists. For example, CGP 37849 potently inhibits the binding of the selective antagonist [3H]CPP with a Ki of 35 nM and inhibits NMDA-sensitive L-[3H]-glutamate binding with a Ki of 220 nM. nih.govpatsnap.comtocris.com D-AP5, the active isomer of DL-AP5, also competitively inhibits glutamate binding and has a dissociation constant (Kd) of 1.4 μM. tocris.comcaymanchem.commedchemexpress.com These assays allow for a quantitative comparison of the potencies of different antagonists at the NMDA receptor.
| Compound | Assay Type | Radioligand | Affinity Constant | Value (nM) | Source |
|---|---|---|---|---|---|
| [3H]CGP 39653 | Saturation | N/A | Kd | 6 - 15.5 | nih.govnih.gov |
| CGP 37849 | Competition | [3H]-CPP | Ki | 35 | nih.govtocris.com |
| CGP 37849 | Competition | L-[3H]-glutamate | Ki | 220 | nih.govpatsnap.com |
| D-AP5 | Saturation | N/A | Kd | 1400 | caymanchem.commedchemexpress.com |
| CGP 39653 | Competition | [3H]CPP | Ki | 5 | nih.gov |
The binding of competitive antagonists to the NMDA receptor is not solely governed by direct competition with glutamate; it is also subject to complex allosteric modulation. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the agonist/competitive antagonist binding site, inducing a conformational change that alters the receptor's affinity for its primary ligands. elifesciences.orgethz.ch
Studies have shown that the binding of [3H]CGP 39653 is modulated by ligands acting at the glycine (B1666218) co-agonist site and the polyamine site. nih.govnih.govnih.gov For instance, glycine, a required co-agonist for NMDA receptor activation, inhibits the binding of [3H]CGP 39653 in a complex manner, suggesting an allosteric interaction between the glutamate and glycine binding sites. nih.govnih.govnih.gov This inhibition by glycine can, in turn, be reversed by antagonists of the glycine site, such as 7-chlorokynurenic acid. nih.govnih.gov This indicates that the conformational state of the glycine binding site influences the affinity of the glutamate binding site for competitive antagonists. nih.gov
Furthermore, polyamines like spermine (B22157) and spermidine (B129725) have been found to increase [3H]CGP 39653 binding by enhancing the affinity of the receptor for the antagonist, without significantly changing the number of binding sites. nih.govnih.gov These findings highlight the intricate network of interactions that regulate NMDA receptor function, where the binding of a competitive antagonist can be finely tuned by the presence of other modulatory substances. nih.gov
Pharmacological Profiles of NMDA Receptor-Targeting Analogues
The pharmacological profiles of NMDA receptor-targeting analogues are defined by their selectivity for different receptor subtypes and how their potency and action compare to other classes of NMDA receptor antagonists.
NMDA receptors are heterotetrameric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The specific GluN2 subunit composition dictates the pharmacological and biophysical properties of the receptor. nih.gov
While there is great interest in developing subtype-selective antagonists for therapeutic purposes, most competitive antagonists that bind to the glutamate site, including analogues of this compound, exhibit limited selectivity among the different GluN2 subunits. nih.gov Research surveying a wide range of these compounds indicates a general pattern of weak selectivity. nih.gov Typically, these antagonists show the highest affinity for receptors containing the GluN2A subunit, with progressively lower affinities for those containing GluN2B, GluN2C, and GluN2D subunits. nih.gov For example, the binding of [3H]CGP 39653 has been shown to be heterogeneously distributed in the brain, with high levels in the hippocampus and cortex (rich in GluN2A/B) and lower levels in the striatum and cerebellum (richer in other subtypes), which may reflect some degree of subtype preference. nih.govnih.gov However, no glutamate-site competitive antagonist has been identified with a high degree of selectivity for a specific GluN2 subunit. nih.gov
The potency of analogues like CGP 37849 can be contextualized by comparing them to other well-known competitive NMDA receptor antagonists. Radioligand binding studies provide a direct measure for such comparisons.
CGP 37849 has been demonstrated to be a particularly potent antagonist. When compared to other established competitive antagonists, it shows significantly higher potency. For instance, in assays measuring the inhibition of [3H]-CPP binding, CGP 37849 was found to be approximately 4-fold more potent than CGS 19755, 5-fold more potent than CPP itself, and 7-fold more potent than D-AP5. nih.gov This highlights the efficacy of the structural modifications, such as the introduction of a methyl group and a double bond in the pentenoic acid backbone, in enhancing binding affinity at the glutamate site. nih.gov In contrast, its carboxyethylester prodrug, CGP 39551, shows weaker activity at the NMDA receptor recognition site in vitro. nih.govpatsnap.com
| Antagonist | Relative Potency (vs. CGP 37849) | Ki (nM) vs. [3H]-CPP | Source |
|---|---|---|---|
| CGP 37849 | - | 35 | nih.gov |
| CGS 19755 | ~4x less potent | ~140 | nih.gov |
| CPP | ~5x less potent | ~175 | nih.gov |
| D-AP5 | ~7x less potent | ~245 | nih.gov |
Structure Activity Relationships Sar in Biological Systems
Influence of Stereochemistry on Biological Activity Profiles
The stereochemistry of phosphonate-containing amino acid antagonists is a critical determinant of their biological activity, particularly at N-methyl-D-aspartate (NMDA) receptors. This is well-documented with the saturated analog, 2-amino-5-phosphonopentanoic acid (AP5), which serves as a foundational model for understanding its unsaturated counterpart. Biological activity is highly dependent on the configuration at the α-carbon.
The D-isomer, D-2-amino-5-phosphonopentanoic acid (D-AP5), is the pharmacologically active form at the NMDA receptor. wikipedia.orgtocris.com It acts as a potent and selective competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor. caymanchem.commedchemexpress.com Research demonstrates that the D-isomer exhibits a significantly higher potency compared to the L-isomer. tocris.com In studies on cortical neurons, D-AP5 effectively reduces NMDA-induced depolarization without affecting responses mediated by other glutamate receptors like L-Quisqualic acid or Kainic acid. tocris.com
Conversely, the L-isomer, L-2-amino-5-phosphonopentanoic acid (L-AP5), shows considerably weaker antagonist activity at the NMDA receptor. caymanchem.com Some studies report that D-AP5 has approximately 52-fold higher potency than L-AP5 at this site. tocris.com However, the L-isomer is not entirely inactive across all receptor systems. L-AP5 has been identified as an agonist at the quisqualate-sensitized AP6 site, where it is more potent than the D-isomer. tocris.comrndsystems.com Furthermore, in studies on cat spinal neurons, L-AP5 was found to be more potent than D-AP5 at depressing certain synaptic responses. tocris.comrndsystems.com This stereospecificity underscores the precise three-dimensional arrangement required for interaction with the NMDA receptor's glutamate binding pocket.
| Isomer | Primary Target | Observed Activity | Relative Potency |
| D-AP5 | NMDA Receptor | Competitive Antagonist | High (Kd = 1.4 μM) caymanchem.commedchemexpress.comglpbio.com |
| L-AP5 | NMDA Receptor | Weak Antagonist | ~52-fold less potent than D-AP5 tocris.com |
| L-AP5 | Quisqualate-sensitized AP6 site | Agonist | More potent than D-AP5 tocris.comrndsystems.com |
This table presents data for the saturated analog, 2-amino-5-phosphonopentanoic acid (AP5), to illustrate the principle of stereochemical influence.
Role of the Phosphono Group in Enzyme Recognition and Inhibition
The phosphono group (-PO(OH)₂) is an essential structural feature for the recognition and inhibitory activity of 2-amino-5-phosphono-3-pentenoic acid and its analogs at the NMDA receptor. This anionic group acts as a bioisostere of the γ-carboxyl group of glutamate, the endogenous agonist for the receptor. nih.gov Its ability to mimic the terminal carboxylate allows the molecule to fit into the glutamate binding site on the NMDA receptor complex.
Computer-based molecular modeling has been used to develop pharmacophores for competitive NMDA receptor antagonists. nih.gov These models propose a specific binding site for the phosphonic acid moiety, highlighting its critical role in anchoring the antagonist to the receptor. nih.gov By competitively occupying this site, the compound prevents the binding of glutamate, thereby inhibiting receptor activation. wikipedia.orgcaymanchem.com The interaction is primarily electrostatic, involving the negatively charged phosphonate (B1237965) group and positively charged residues within the receptor's binding pocket.
The necessity of this group is demonstrated by the fact that a wide range of ω-phosphonic α-carboxylic amino acids function as NMDA receptor antagonists. tocris.com The phosphono group, in conjunction with the α-amino acid portion of the molecule, forms the key pharmacophoric elements required for high-affinity binding and competitive antagonism at the NMDA receptor. nih.gov
Impact of the Unsaturated Linkage on Receptor Binding Affinity and Selectivity
The introduction of an unsaturated linkage, specifically a double bond in the pentenoic acid chain, significantly influences the molecule's conformational flexibility and, consequently, its interaction with the NMDA receptor. The compound (E)-2-amino-5-phosphono-3-pentenoic acid ((E)-2-APPA) serves as a key example. nih.gov The presence of the C3-C4 double bond imposes a more rigid structure upon the carbon backbone compared to its saturated analog, AP5.
This structural rigidity can affect how the terminal phosphono group and the α-amino acid group are oriented relative to each other, which can alter the binding affinity for the glutamate recognition site. Research into the development of photoaffinity ligands based on the (E)-2-amino-5-phosphono-3-pentenoic acid scaffold provides insight into its binding properties. nih.gov Derivatives of this unsaturated compound have been synthesized and tested for their ability to bind to the NMDA receptor's glutamate site. nih.gov
For instance, a synthesized omega-4-azidosalicylamide derivative of (E)-2-amino-5-phosphono-3-pentenoic acid was shown to have a high binding affinity, with an IC₅₀ value of 34 nM in a [³H]CGP 39653 binding assay. nih.gov This demonstrates that the unsaturated backbone is not only tolerated but can serve as a robust framework for constructing high-affinity ligands for the NMDA receptor. The specific geometry imposed by the double bond is a key factor in achieving this affinity. nih.gov
Effects of Side Chain Modifications on Efficacy and Specificity of Action
Modifying the side chain of this compound has been explored as a strategy to modulate its efficacy and create tools for studying the NMDA receptor. These modifications can range from adding small functional groups to attaching large, complex moieties designed for specific purposes like photoaffinity labeling. nih.gov
One significant area of research has been the synthesis of photoaffinity ligands by modifying the (E)-2-amino-5-phosphono-3-pentenoic acid structure. nih.gov In these studies, large omega-benzoylated groups were attached to the core structure. For example, the synthesis of an omega-4-azidosalicylamide derivative, which was subsequently iodinated to create a ligand designated CGP 55802 A, resulted in a compound with very high affinity (IC₅₀ = 34 nM) for the glutamate recognition site. nih.gov Such modifications turn the antagonist into a tool that can be used to irreversibly label the binding site upon photoactivation, aiding in the structural and functional characterization of the receptor. nih.gov
Other research has explored the attachment of dipeptides to the core structure. Analogs such as (S)-2-(Arg-Amino)-5-phosphono-3-pentenoic acid and (S)-2-(Nα-Leu-Arg-Amino)-5-phosphono-3-pentenoic acid have been documented, indicating that the amino group can be a point of modification to create more complex peptide-based structures. jst.go.jpjst.go.jp These modifications highlight the versatility of the this compound scaffold in developing novel compounds with tailored activities and specificities.
| Compound/Derivative | Modification | Binding Affinity (IC₅₀) |
| CGP 55802 A | (E)-2-amino-5-phosphono-3-pentenoic acid scaffold with an iodinated omega-4-azidosalicylamide group | 34 nM nih.gov |
Advanced Analytical and Computational Research Techniques
Crystallography for Enzyme-Inhibitor Complexes
X-ray crystallography has been a pivotal technique in visualizing the binding of AP5 and related antagonists to the ligand-binding domains (LBDs) of NMDA receptors. youtube.com This method allows for the determination of the three-dimensional structure of the receptor in complex with the inhibitor, providing a static yet detailed snapshot of the molecular interactions.
Crystallographic studies have successfully elucidated the binding pocket of the NMDA receptor, revealing the specific amino acid residues that interact with competitive antagonists like AP5. youtube.com These studies show that the antagonist occupies the same binding site as the endogenous agonist, glutamate (B1630785). youtube.comwikipedia.org The binding is characterized by a network of polar and non-polar interactions. For instance, the alpha-carboxylate and alpha-amino groups of AP5 form polar interactions with residues in the upper lobe of the binding domain, while the phosphonate (B1237965) group interacts with residues in the lower part of the domain. youtube.com This detailed understanding of the binding pocket is crucial for the rational design of new inhibitors. youtube.comnih.gov
Interactive Table: Key Interacting Residues in the NMDA Receptor Binding Pocket for AP5 Analogs.
| Receptor Subunit | Interacting Residue | Type of Interaction |
| GluN2A | Histidine | van der Waals |
| GluN2A | Arginine | Polar |
| GluN2A | Serine | Polar (water-mediated) |
| GluN2A | Threonine | Polar |
| GluN2A | Tyrosine | Hydrophobic |
The specificity of inhibitors for different NMDA receptor subtypes is determined by subtle differences in the amino acid composition of their binding pockets. nih.gov Crystallography can reveal how these variations affect the conformation of the binding site and, consequently, the affinity of the inhibitor. For example, the orientation of the phosphonate group of AP5 can push and rearrange the orientation of amino acid residues, influencing its binding affinity and specificity. youtube.com Understanding these structural determinants is key to developing subtype-selective antagonists, which could offer more targeted therapeutic interventions with fewer side effects. Furthermore, crystallographic analysis of antagonist-bound structures can provide insights into the mechanisms of resistance that may arise from mutations in the binding site. youtube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of compounds like 2-Amino-5-phosphono-3-pentenoic acid in solution. tandfonline.com Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. tandfonline.com For instance, in the ¹H-NMR spectrum of D-2-amino-5-phosphono-3-pentenoic acid, signals corresponding to olefinic protons can be identified, which disappear upon catalytic hydrogenation. tandfonline.com Furthermore, decoupling experiments can establish the connectivity between different protons in the molecule. tandfonline.com The ¹³C-NMR spectrum provides complementary information, with characteristic shifts for the carbonyl, olefinic, and phosphonate-attached carbons. tandfonline.com
Interactive Table: ¹³C-NMR Chemical Shifts for D-2-amino-5-phosphono-3-pentenoic acid. tandfonline.com
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (Off-Resonance) | Coupling Constant (Hz) |
| C-1 (COOH) | 172.7 | s | |
| C-2 (CH-NH2) | 51.5 | s | |
| C-3 or C-4 (CH=CH) | 123.5 | d | 12 |
| C-3 or C-4 (CH=CH) | 132.9 | d | 12 |
| C-5 (CH2-P) | 29.3 | d | 127 |
Mass Spectrometry for Metabolite and Derivative Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and its derivatives. nih.gov Fast Atom Bombardment (FAB) mass spectrometry has been used to analyze this compound and its analogs. nih.gov This technique is particularly useful for identifying metabolites of the compound in biological samples, which is crucial for understanding its metabolic fate. It has also been instrumental in characterizing synthetic derivatives, such as photoaffinity ligands designed to probe the glutamate recognition site of the NMDA receptor. nih.gov
Computational Chemistry and Molecular Modeling
Computational methods play a vital role in understanding the interactions of this compound at a molecular level and in guiding the design of new, more effective inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.comresearchgate.net This method has been used to model the interaction of AP5 and its analogs with the NMDA receptor. youtube.com By simulating the binding process, docking studies can predict the binding affinity and identify key interactions between the ligand and the receptor's active site. mdpi.comresearchgate.net These studies have corroborated experimental findings from crystallography, showing that the binding of different antagonists can induce varied conformational changes in the ligand-binding domain, causing it to open to different degrees. youtube.com This information is invaluable for structure-based drug design, allowing for the virtual screening of large compound libraries and the optimization of lead compounds to improve their binding affinity and selectivity. youtube.commdpi.com
Density Functional Theory (DFT) Calculations for Mechanistic Insights
For a molecule like this compound, DFT calculations could be instrumental in several areas:
Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule. This is crucial as the biological activity of a molecule is often dictated by its specific conformation.
Reaction Mechanism Studies: Elucidating the step-by-step process of its synthesis or its metabolic degradation pathways. This would involve calculating the energies of transition states and intermediates to determine the most likely reaction routes.
Binding Affinity and Interaction with Receptors: While often studied with molecular docking, DFT can provide more accurate descriptions of the electronic interactions between the ligand (this compound) and its receptor, such as the NMDA receptor. This includes quantifying the strength of hydrogen bonds and other non-covalent interactions.
Spectroscopic Properties: Predicting spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing these theoretical spectra with experimental data can help to confirm the structure and purity of the compound.
Hypothetical DFT Data for Mechanistic Analysis:
In the absence of specific literature, we can present a hypothetical data table that would typically be generated from DFT calculations for a mechanistic study. For instance, investigating a hypothetical isomerization reaction of this compound.
| Parameter | Reactant (E-isomer) | Transition State | Product (Z-isomer) |
| Electronic Energy (Hartree) | -825.12345 | -825.08765 | -825.12567 |
| Relative Energy (kcal/mol) | 0.00 | 22.47 | -1.39 |
| Key Bond Length (Å) C=C | 1.34 | 1.45 | 1.34 |
| Key Dihedral Angle (°) C-C=C-C | 180.0 | 95.2 | 0.0 |
| Imaginary Frequency (cm⁻¹) | - | -350.4 | - |
Note: The data in this table is purely illustrative and does not represent actual computational results for this compound.
This hypothetical table showcases the kind of detailed information that DFT calculations can provide. The relative energies would indicate the thermodynamic favorability of the product, while the activation energy (the energy of the transition state relative to the reactant) would provide insight into the reaction kinetics. The geometric parameters and the presence of an imaginary frequency would help to confirm the nature of the stationary points on the potential energy surface.
The application of DFT to study the mechanistic aspects of this compound would significantly advance our understanding of its chemical behavior and biological function. Future computational studies are encouraged to explore these areas.
Role As a Research Tool and Lead Compound
Utility in Studying Enzyme Mechanisms and Metabolic Pathways in Microorganisms and Plants
The structural analogy of phosphonate-containing amino acids to natural amino acid substrates and intermediates makes them potent and specific inhibitors of key enzymes. This inhibitory action is a powerful tool for elucidating the mechanisms of these enzymes and their roles in broader metabolic pathways.
In microorganisms, compounds structurally related to 2-amino-5-phosphono-3-pentenoic acid are instrumental in studying the enzymes essential for bacterial cell wall biosynthesis. The bacterial cell wall's peptidoglycan layer contains D-alanine, which is synthesized from L-alanine by the enzyme alanine (B10760859) racemase and subsequently incorporated by D-alanyl-D-alanine (D-Ala-D-Ala) ligase.
Alanine Racemase Inhibition : (1-Aminoethyl)phosphonic acid (Ala-P), a close analogue, is known to inhibit alanine racemase from Bacillus stearothermophilus. nih.gov Studies using 15N NMR have demonstrated that the inhibitor forms a protonated aldimine linkage with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site, clarifying the mechanism of inhibition. nih.gov This specific interaction allows researchers to probe the catalytic cycle of alanine racemase.
D-alanyl-D-alanine Ligase Inhibition : Phosphinic acid dipeptide analogues, which mimic the D-Ala-D-Ala substrate, have been synthesized and shown to be potent, essentially irreversible inhibitors of D-Ala-D-Ala ligase. nih.gov The inhibitory mechanism is believed to involve ATP-dependent phosphorylation of the inhibitor within the active site. nih.gov By blocking this crucial step, these compounds help in studying the kinetics and substrate binding requirements of the ligase.
In the context of plant biology, this class of compounds is relevant to the study of metabolic pathways that are targets for herbicides. Herbicides that inhibit amino acid synthesis act on specific enzymes to block the production of amino acids essential for plant growth and development. umn.edu One such critical enzyme is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is involved in the synthesis of aromatic amino acids. umn.edu The inhibition of this and other enzymes, such as acetolactate synthase (ALS), disrupts plant metabolism, leading to growth cessation and eventual death. umn.edu The phosphonate (B1237965) moiety in compounds like this compound makes them suitable candidates for designing inhibitors to study these vital plant pathways.
Application in Neurobiology Research as a Glutamate (B1630785) Receptor Probe and Pharmacological Agent
In the field of neurobiology, the saturated analogue of the title compound, 2-Amino-5-phosphonopentanoic acid (AP5 or APV), is a cornerstone pharmacological tool. AP5 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. sigmaaldrich.comwikipedia.orgsigmaaldrich.com
The D-enantiomer, D-AP5, is the more active form and is widely used to isolate and study NMDA receptor function in the central nervous system. sigmaaldrich.comsigmaaldrich.comscbt.com It competitively inhibits the binding of the neurotransmitter glutamate to the receptor. wikipedia.org This property has been leveraged in numerous studies:
Studying Synaptic Plasticity : D-AP5 has been instrumental in demonstrating that the activation of NMDA receptors is necessary for inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory. wikipedia.orgnih.gov
Investigating Learning and Memory : Research has shown that D-AP5 impairs spatial learning in rats in a dose-dependent manner that correlates with its inhibition of hippocampal LTP, providing strong evidence for the role of NMDA receptors in these cognitive processes. nih.gov
Probing Receptor Binding Sites : Radiolabeled [3H]D-AP5 has been developed and used as a ligand to characterize NMDA receptors in rat brain membranes, allowing for the determination of binding affinity (KD) and receptor density (Bmax). nih.gov
Building upon the structure of this compound itself, researchers have synthesized photoaffinity ligands to probe the glutamate recognition site of the NMDA receptor more directly. nih.govacs.org These specialized molecules incorporate a photoreactive group, which upon exposure to light, forms a covalent bond with the receptor's binding site, allowing for its identification and characterization.
| Compound/Analogue | Application | Target | Key Finding/Parameter | Reference |
|---|---|---|---|---|
| D-2-Amino-5-phosphonopentanoic acid (D-AP5) | Pharmacological Antagonist | NMDA Receptor | Selectively blocks the glutamate binding site, impairing LTP and spatial learning. | wikipedia.orgnih.gov |
| [3H]D-AP5 | Radioligand | NMDA Receptor | Used to quantify receptor binding characteristics (KD = 0.53 µM; Bmax = 4.3 pmol/mg protein in rat cortex). | nih.gov |
| CGP 55802 A (Photoaffinity Ligand Derivative) | Photoaffinity Labeling | NMDA Receptor Glutamate Site | High-affinity probe with an IC50 value of 34 nM in a competitive binding assay. | nih.gov |
Foundation for the Development of Novel Bioactive Agents (e.g., Antimicrobials, Herbicides)
The specific inhibitory activities of this compound and its analogues against essential enzymes in microorganisms and plants make them excellent lead compounds for the development of new bioactive agents.
Antimicrobial Development: The enzymes alanine racemase and D-Ala-D-Ala ligase are prime targets for antibiotics because they are essential for bacterial survival and are absent in humans. The ability of phosphonate and phosphinate compounds to inhibit these enzymes provides a clear pathway for creating novel antimicrobials. nih.govnih.gov
Phosphinic acid dipeptide analogues have been synthesized that show modest antibacterial activity against both Gram-positive and Gram-negative organisms. nih.gov The most effective of these compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL against a panel of bacteria. nih.gov
Furthermore, combining these phosphinic acid inhibitors with an alanine racemase inhibitor, such as fluoro-D-alanine, enhances the antibacterial spectrum and counteracts resistance mechanisms. nih.gov This synergistic effect highlights the potential of targeting multiple steps in the peptidoglycan synthesis pathway.
| Compound | Mechanism | Activity Spectrum | Reported MIC Range | Reference |
|---|---|---|---|---|
| (1(S)-aminoethyl)[2-carboxy-2(R)-(methylthio)-1-ethyl]phosphinic acid | Inhibition of D-Ala-D-Ala ligase | Gram-positive and Gram-negative bacteria | 4-128 µg/mL | nih.gov |
Herbicide Development: The strategy of inhibiting essential amino acid synthesis in plants is a well-established and highly successful approach for herbicide design. umn.edu Compounds that block enzymes like EPSP synthase or acetolactate synthase (ALS) are effective because these pathways are vital for plants but not for animals, providing a degree of selective toxicity. umn.edu The structure of this compound, as an amino acid phosphonate analogue, serves as a foundational scaffold for designing new molecules that can target these or other enzymes in plant-specific metabolic pathways. The development of such compounds could lead to new herbicides with different modes of action, which is crucial for managing the growing problem of weed resistance to existing products like glyphosate. umn.edu
Future Research Directions
Exploration of Undiscovered Natural Product Sources and Analogues
The known sources of 2-Amino-5-phosphono-3-pentenoic acid are currently confined to a select group of terrestrial microorganisms. It is a key component of phosphonopeptide natural products such as plumbemycins and rhizocticins, which are produced by bacteria like Bacillus velezensis. These compounds have garnered attention for their antimicrobial properties. asm.orgnih.gov However, the vast biodiversity of the planet, particularly in underexplored environments, likely holds a wealth of undiscovered producers and novel structural analogues.
Future research should prioritize the exploration of marine ecosystems. Marine bacteria and archaea, including the nitrogen-fixing cyanobacterium Trichodesmium erythraeum and the thaumarchaeote Nitrosopumilus maritimus, have been confirmed as producers of other phosphonate (B1237965) compounds. nih.govbiorxiv.org Furthermore, genomic studies suggest that abundant marine bacteria such as Prochlorococcus and SAR11 possess the genetic machinery for phosphonate biosynthesis. nih.govbiorxiv.orgresearchgate.net These organisms represent a promising frontier for the discovery of new natural products containing the this compound scaffold or closely related derivatives. Advanced genome mining techniques, coupled with sensitive analytical methods, will be instrumental in unlocking this potential.
Rational Design and Synthesis of Next-Generation Analogues with Enhanced Specificity and Potency
The unique biological activities of this compound make it an attractive template for the rational design and synthesis of novel analogues. A primary focus of this research has been the development of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. sigmaaldrich.comwikipedia.org
One successful approach has involved the synthesis of omega-benzoylated (E)-2,10-diamino-4-(phosphonomethyl)dec-3-enoic acids, which have been developed as photoaffinity ligands for the NMDA receptor. nih.gov These tools are invaluable for probing the glutamate (B1630785) recognition site of the receptor. Another strategy has been the creation of cyclopropyl (B3062369) analogues to introduce conformational constraints, thereby exploring the optimal geometry for receptor binding and enhancing selectivity. nih.gov
Future efforts in this area should focus on developing analogues with improved pharmacokinetic properties and greater subtype specificity for different NMDA receptor compositions. The synthesis of conformationally constrained analogues, such as those incorporating cyclic structures or rigid linkers, could lead to compounds with higher potency and reduced off-target effects. researchgate.net
In-depth Mechanistic Studies of Enzyme-Inhibitor and Receptor-Ligand Interactions at the Atomic Level
A thorough understanding of how this compound and its analogues interact with their biological targets at a molecular level is crucial for the development of next-generation compounds. In microorganisms, the (Z)-L-isomer of this compound is known to inhibit threonine synthase by mimicking its natural substrate, phosphohomoserine. nih.gov
In the context of neuroscience, significant progress has been made in elucidating the interaction of the closely related D-2-amino-5-phosphonopentanoic acid (D-AP5) with the NMDA receptor. sigmaaldrich.comwikipedia.orgnih.gov High-resolution crystal structures of the GluN1/GluN2A NMDA receptor ligand-binding domain in complex with D-AP5 have provided detailed atomic-level insights. These studies reveal that D-AP5 binds within the inter-domain cleft of the GluN2A subunit, establishing specific polar interactions with amino acid residues such as Ser511, Thr513, and Arg518. nih.gov The binding of the antagonist induces a distinct conformational change in the receptor compared to the agonist-bound state, which is fundamental to its inhibitory action. nih.gov
Future research should aim to obtain crystal structures of this compound itself in complex with its microbial enzyme targets and various NMDA receptor subtypes. Such studies, complemented by advanced computational modeling and spectroscopic techniques, will provide a more complete picture of the binding modes and the structural determinants of affinity and specificity.
Investigation of Broader Biological Pathway Interferences in Target Organisms
While the primary mechanisms of action of this compound are centered on the inhibition of specific enzymes like threonine synthase and its antagonism of NMDA receptors, its broader effects on biological pathways remain largely unexplored. The introduction of a potent inhibitor into a biological system can have cascading effects on interconnected metabolic and signaling networks.
In microorganisms, beyond the direct impact on amino acid biosynthesis, it is important to investigate potential "off-target" effects. nih.gov This could involve probing for interference with other phosphonate-utilizing enzymes or pathways involved in central metabolism. frontiersin.org Metabolomic and proteomic studies of bacteria treated with this compound could reveal wider-ranging perturbations in cellular physiology.
Q & A
Q. What is the biochemical role of 2-amino-5-phosphono-3-pentenoic acid in enzymatic inhibition?
The compound acts as a competitive inhibitor of cystathionine γ-synthase (CS) in methionine biosynthesis. It binds to the homoserine phosphate (HSerP) site with high affinity (Ki = 1.1 μM) and exhibits noncompetitive inhibition with L-cysteine (Ki = 3.5 μM) . Methodologically, its inhibitory potency is determined via kinetic assays using purified CS enzyme, varying substrate concentrations, and analyzing Lineweaver-Burk plots to distinguish between competitive and noncompetitive mechanisms.
Q. How was this compound first identified, and in what organisms?
The compound was originally isolated from Streptomyces rochei as part of oligopeptide antibiotics called rhizocticins, which exhibit antifungal activity by targeting threonine synthase (Thr4p) in fungi . Initial characterization involved bioassay-guided fractionation of bacterial extracts, followed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) to resolve its structure and confirm its role as a threonine antagonist.
Advanced Research Questions
Q. How does this compound challenge the classic ping-pong mechanism of cystathionine γ-synthase?
Kinetic studies revealed noncompetitive inhibition patterns with L-cysteine, inconsistent with the classic ping-pong model (which predicts mixed-type inhibition). A hybrid "rapid equilibrium random" mechanism was proposed, where HSerP and L-cysteine bind independently to separate active sites . Researchers can test this by synthesizing substrate analogs (e.g., HSerP mimics) and analyzing inhibition kinetics under pre-steady-state conditions. Fluorescence quenching or isothermal titration calorimetry (ITC) may further elucidate binding cooperativity.
Q. Why does synthetic rhizocticin A lack antifungal activity despite containing this compound?
Natural rhizocticins require intracellular peptidases to cleave the oligopeptide and release the active inhibitor. Synthetic analogs may lack structural features critical for uptake via oligopeptide transporters or resistance to extracellular degradation . To address this, researchers should compare transport efficiency (e.g., using radiolabeled compounds in fungal cells) and stability assays (e.g., HPLC monitoring of peptide cleavage in culture media).
Q. What experimental approaches resolve contradictions in the herbicidal inactivity of this compound despite its enzyme inhibition?
Though the compound inhibits CS in vitro (Ki = 1.1 μM), it shows no herbicidal activity at 0.03 g/m² . Possible explanations include poor cellular uptake or metabolic detoxification in plants. Researchers can use radiolabeled tracers to assess permeability in plant tissues or apply inhibitors of detoxification pathways (e.g., cytochrome P450 inhibitors) to enhance bioactivity.
Q. How does the stereochemistry of this compound influence its inhibitory specificity across species?
The cis isomer is a potent inhibitor of bacterial threonine synthase but weakly inhibits plant CS, highlighting stereospecific binding . Comparative studies using enantiomerically pure isomers and homology modeling of active sites (e.g., wheat CS vs. Bacillus Thr4p) can identify critical residues for selectivity. Mutagenesis of key residues (e.g., PLP-binding lysine) may further validate binding determinants.
Methodological Insights
- Ki Determination : Use purified enzyme and vary inhibitor concentrations alongside substrates (HSerP or L-cysteine). Analyze data using the Cheng-Prusoff equation for competitive inhibition or Morrison’s equation for tight-binding inhibitors .
- Mechanistic Studies : Employ stopped-flow kinetics or surface plasmon resonance (SPR) to monitor substrate binding order and conformational changes in CS .
- Bioactivity Assays : Combine MIC (minimum inhibitory concentration) tests with uptake assays (e.g., LC-MS quantification of intracellular inhibitor levels) to disentangle transport limitations from target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
